molecular formula C19H23NO4 B568716 rac 4'-Hydroxy Reboxetine CAS No. 252570-34-6

rac 4'-Hydroxy Reboxetine

Cat. No.: B568716
CAS No.: 252570-34-6
M. Wt: 329.396
InChI Key: KWIARTUNLAUWCQ-RTBURBONSA-N
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Description

rac 4'-Hydroxy Reboxetine is a key hydroxylated metabolite of Reboxetine, a pharmaceutical compound known as a selective noradrenaline reuptake inhibitor (NRI) used as an antidepressant . The molecular formula of this compound is C₁₉H₂₃NO₄, and it is provided for research and development purposes . Researchers utilize this compound primarily as a high-quality analytical standard in various laboratory applications, including HPLC analysis, to support drug metabolism and pharmacokinetics (DMPK) studies . It serves as a critical reference material for the identification and quantification of Reboxetine metabolites in biological systems, aiding in the understanding of the drug's metabolic fate. This product is also valuable in the synthesis of related compounds, such as isotope-labelled versions (e.g., this compound-d5), which are used as internal standards in mass spectrometry-based assays to ensure analytical accuracy and precision . This compound is intended for use in a controlled laboratory environment by qualified personnel. This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption. For comprehensive safety information, please consult the relevant Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-ethoxy-4-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIARTUNLAUWCQ-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252570-34-6
Record name Hydroxy reboxetine, (R,R)-(4-hydroxy ethoxyphenoxy ring)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY REBOXETINE, (R,R)-(4-HYDROXY ETHOXYPHENOXY RING)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ2G65486N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The preparation of rac 4’-Hydroxy Reboxetine typically involves a series of synthetic steps starting from appropriate precursor compounds. The synthetic route generally includes:

Chemical Reactions Analysis

rac 4’-Hydroxy Reboxetine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

Rac 4'-Hydroxy Reboxetine shares a structural similarity with Reboxetine, which influences its pharmacodynamics and pharmacokinetics. It acts primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects, but it also opens avenues for exploring its impact on various neuropsychiatric conditions.

Clinical Applications

  • Major Depressive Disorder :
    • This compound has been studied for its efficacy in treating major depressive disorder, showing comparable effectiveness to traditional antidepressants like fluoxetine and imipramine. Clinical trials have indicated that it may be particularly beneficial for patients who have not responded to other treatments .
  • Cognitive Enhancement :
    • There is emerging evidence suggesting that this compound may enhance cognitive functions such as attention and memory. Studies indicate that noradrenergic signaling plays a significant role in cognitive processes, making this compound a candidate for further research in cognitive disorders .
  • Anxiety Disorders :
    • Preliminary research suggests that this compound could be effective in treating anxiety disorders. Its mechanism of action may help alleviate symptoms of anxiety by modulating norepinephrine levels, which are often dysregulated in anxiety disorders .
  • Chronic Fatigue Syndrome and Fibromyalgia :
    • Case studies have reported positive outcomes when this compound was used in patients with chronic fatigue syndrome and fibromyalgia, particularly in those who had previously shown resistance to other treatments .

Case Studies

Study/Case Patient Profile Treatment Outcome Notes
Case Study 149-year-old female with chronic fatigue syndromePartial response to this compound after previous treatments failedPatient reported improvement after switching from SSRIs to this compound
Case Study 257-year-old male with bipolar depressionSignificant improvement after adding this compound to existing regimenPatient showed enhanced functionality and mood stabilization

Safety and Tolerability

The safety profile of this compound appears favorable, with common adverse effects similar to those observed with other NRIs. These include dry mouth, insomnia, and constipation. However, the incidence of severe side effects remains low, supporting its use as a viable treatment option .

Mechanism of Action

rac 4’-Hydroxy Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the norepinephrine transporter, it increases the levels of norepinephrine in the synaptic cleft, enhancing its signaling. This mechanism is similar to that of reboxetine, which is used clinically as an antidepressant .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Mechanistically Related Compounds

The following compounds are selected for comparison based on structural similarity, shared mechanisms (e.g., NE reuptake inhibition), or clinical applications in neuropsychiatric disorders:

Reboxetine vs. Atomoxetine
Parameter Reboxetine Atomoxetine
Primary Indication Major depressive disorder (MDD) Attention-deficit/hyperactivity disorder (ADHD)
Receptor Selectivity Selective NE reuptake inhibitor Selective NE reuptake inhibitor
Cognitive Effects Improved reaction time (RT) in MDD Reduced stop-signal reaction time (SSRT) in ADHD
Adverse Events Higher discontinuation rates (4% vs. placebo 1%) Lower abuse potential; dry mouth, insomnia

Key Findings :

  • Both compounds enhance noradrenergic transmission but differ in clinical applications. Reboxetine’s efficacy in MDD is contested due to publication bias, whereas Atomoxetine’s benefits in ADHD are well-documented .
  • Reboxetine’s adverse event profile (e.g., urinary retention) may limit tolerability compared to Atomoxetine .
Reboxetine vs. Escitalopram (SSRI)
Parameter Reboxetine Escitalopram
Mechanism NE reuptake inhibition Serotonin (5HT) reuptake inhibition
Monotherapy Efficacy 30-40% response rate in MDD 50-60% response rate in MDD
Combination Therapy Synergistic effects with Escitalopram in SSRI non-responders Often used as first-line monotherapy

Key Findings :

  • Reboxetine’s selective NE action is less effective than Escitalopram’s 5HT modulation in broad MDD populations. However, combining both drugs elevates NE and 5HT levels, addressing heterogeneous depressive subtypes .
  • Escitalopram has fewer anticholinergic side effects, enhancing patient adherence .
rac 4'-Hydroxy Reboxetine vs. Parent Compound (Reboxetine)
Parameter Reboxetine This compound (Hypothetical)
Metabolism Hepatic CYP3A4 oxidation Likely Phase I hydroxylation metabolite
Bioavailability ~50% (oral) Potentially reduced due to increased polarity
Receptor Interaction High NE transporter affinity Possible altered binding due to hydroxyl group

Key Hypotheses :

  • The 4'-hydroxy group may enhance solubility but reduce blood-brain barrier penetration, diminishing central effects.
  • Structural analogs like 4'-Hydroxyflavone (unrelated class) show altered bioactivity profiles, suggesting similar trends for hydroxylated Reboxetine derivatives .

Clinical and Preclinical Insights from Comparative Studies

  • Publication Bias : Reboxetine’s published trials overstate efficacy; inclusion of unpublished data reveals a negative benefit-risk ratio, unlike Atomoxetine or Escitalopram .
  • Combination Therapies : Reboxetine + Escitalopram increases therapeutic "adapted states" where both NE and 5HT are elevated, offering relief for SSRI-resistant patients .

Biological Activity

Rac 4'-Hydroxy Reboxetine is a compound that has garnered attention in the field of neuropharmacology, primarily due to its role as a norepinephrine reuptake inhibitor (NRI). This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on a review of the literature.

  • Molecular Formula : C19H23NO4
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 252570-34-6

This compound is structurally related to Reboxetine, a well-known antidepressant. The modification at the 4' position enhances its pharmacological profile, particularly its affinity for norepinephrine transporters.

This compound primarily functions by inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability. This mechanism is crucial in the treatment of depressive disorders and attention deficit hyperactivity disorder (ADHD). The compound's selectivity for norepinephrine over serotonin transporters may contribute to a reduced side effect profile compared to traditional antidepressants.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various in vitro models:

  • Norepinephrine Transporter Inhibition : Studies have demonstrated that this compound effectively inhibits norepinephrine reuptake with an IC50 value indicative of its potency in modulating neurotransmitter levels .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may exert neuroprotective effects, potentially through mechanisms involving oxidative stress reduction and modulation of inflammatory pathways .

In Vivo Studies

In animal models, this compound has shown promise in alleviating symptoms associated with depression and ADHD:

  • Behavioral Tests : In rodent models, administration of this compound resulted in increased locomotor activity and improved performance in tasks assessing attention and memory .
  • Dosing Regimens : Optimal dosing strategies are still under investigation, with studies suggesting that both acute and chronic administration may yield beneficial outcomes without significant adverse effects .

Comparative Efficacy

To better understand the potential of this compound, it is useful to compare it with other NRIs and antidepressants:

CompoundMechanismEfficacy (in MDD)Side Effects
This compoundNorepinephrine reuptake inhibitionModerateLower incidence of sexual dysfunction
ReboxetineNorepinephrine reuptake inhibitionModerateSexual dysfunction, insomnia
VenlafaxineSerotonin-Norepinephrine reuptake inhibitionHighWeight gain, hypertension

Q & A

Basic Research Questions

Analytical Quantification in Biological Samples Q: What validated analytical methods are recommended for quantifying rac 4'-Hydroxy Reboxetine in plasma or tissue samples? A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Method validation should include calibration curves (1–100 ng/mL), recovery assays using spiked matrices, and precision tests (intra-day/inter-day variability <15%). For ELISA-based approaches, ensure cross-reactivity with parent compounds (e.g., Reboxetine) is <5% and validate against a reference standard .

Enantiomeric Purity Assessment Q: How can chiral separation techniques confirm the enantiomeric purity of rac 4'-Hydroxy Reboxetine during synthesis? A: Use chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (e.g., ethanol/hexane). Validate resolution (Rs > 2.0) and purity (>98%) via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral shift reagents. Document baseline separation of enantiomers in synthetic batches .

Stability-Indicating Parameters Q: What critical parameters define the stability of rac 4'-Hydroxy Reboxetine under varying storage conditions? A: Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation products via forced degradation (acid/base, oxidative stress). Key parameters include:

  • Chemical stability: <5% degradation over 6 months at -20°C.
  • Photostability: No significant loss under ICH Q1B light exposure.
  • Solution stability: pH 7.4 buffer, validated for 24-hour room-temperature use .

Chromatographic Differentiation Q: Which chromatographic techniques distinguish rac 4'-Hydroxy Reboxetine from structurally analogous metabolites? A: Reverse-phase HPLC with a C18 column (5 µm, 150 mm × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Confirm identity via retention time matching (±0.2 min) and high-resolution MS/MS fragmentation patterns (e.g., m/z 268 → 152) .

Detection Limit Validation Q: How to establish lower limits of detection (LLOD) for rac 4'-Hydroxy Reboxetine in complex matrices? A: Prepare serial dilutions (e.g., 0.1–10 ng/mL) in the target matrix (e.g., liver homogenate). LLOD is defined as the concentration yielding a signal-to-noise ratio ≥3. Validate robustness via inter-operator reproducibility tests and spike-recovery assays (85–115% recovery) .

Advanced Research Questions

PK-PD Relationship Optimization Q: What factorial design principles optimize studies on rac 4'-Hydroxy Reboxetine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships? A: Use a 2^k factorial design to evaluate dose (10–50 mg/kg), administration route (oral vs. intravenous), and sampling timepoints (0–24 hrs). Include covariates like CYP2D6 genotype (extensive vs. poor metabolizers). Apply nonlinear mixed-effects modeling (NONMEM) to quantify variability and establish exposure-response curves .

Metabolic Pathway Contradictions Q: How to resolve discrepancies in reported hepatic vs. renal metabolic pathways for rac 4'-Hydroxy Reboxetine? A: Conduct in vitro microsomal assays (human liver/renal microsomes) with isotopically labeled substrate (e.g., ^13C-Reboxetine). Use high-resolution LC-MS to track metabolite formation. Cross-validate findings with in vivo bile-duct cannulated models and systematic meta-analyses of existing literature .

Computational Activity Prediction Q: How can molecular docking and QSAR models predict enantiomer-specific binding affinities of rac 4'-Hydroxy Reboxetine? A: Perform molecular dynamics simulations (e.g., GROMACS) to assess docking poses in the norepinephrine transporter (NET) active site. Train QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro NET inhibition assays (IC50 comparisons) .

Multi-Omics Mechanism Elucidation Q: What integrative strategies link transcriptomic and proteomic data to rac 4'-Hydroxy Reboxetine’s mechanism of action? A: Combine RNA-seq (differentially expressed genes) with LC-MS-based proteomics in target tissues (e.g., prefrontal cortex). Use pathway enrichment tools (DAVID, STRING) to identify overlapping networks (e.g., cAMP signaling). Validate via CRISPR-Cas9 knockdown of hub genes (e.g., CREB1) .

Statistical Variability Mitigation Q: How to address high inter-laboratory variability in rac 4'-Hydroxy Reboxetine’s in vitro IC50 values? A: Implement standardized protocols (e.g., cell passage number <20, serum-free media). Apply mixed-effects regression to partition variability sources (e.g., assay plate vs. operator). Use consensus IC50 values from ≥3 independent replicates and cross-validate with orthogonal assays (e.g., radioligand binding) .

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